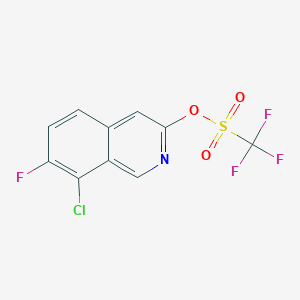
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4ClF4NO3S It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate include other isoquinoline derivatives such as:
8-Chloro-7-fluoroisoquinoline: Lacks the trifluoromethanesulfonate group but shares the isoquinoline core structure.
7-Fluoroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the chlorine atom.
8-Chloroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom.
The uniqueness of this compound lies in the combination of the chlorine, fluorine, and trifluoromethanesulfonate groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C10H4ClF4NO3S |
|---|---|
Poids moléculaire |
329.66 g/mol |
Nom IUPAC |
(8-chloro-7-fluoroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H4ClF4NO3S/c11-9-6-4-16-8(3-5(6)1-2-7(9)12)19-20(17,18)10(13,14)15/h1-4H |
Clé InChI |
SJLSJZODWXBRGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=CN=C(C=C21)OS(=O)(=O)C(F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
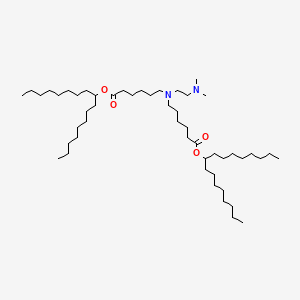

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15281917.png)
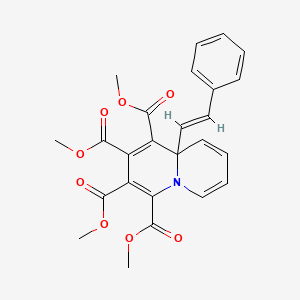
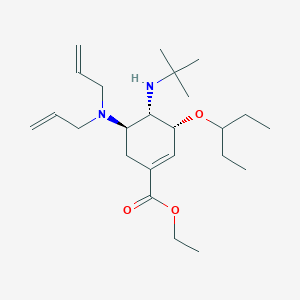
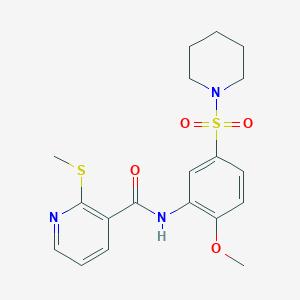
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

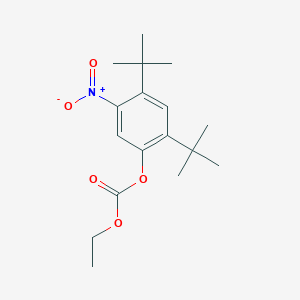
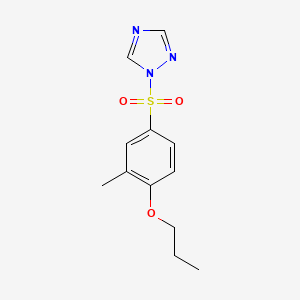
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B15281979.png)
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)
